molecular formula C17H20N6O B12227736 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12227736
M. Wt: 324.4 g/mol
InChI Key: LCJOGPCFBVXPRT-UHFFFAOYSA-N
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Description

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the piperidine ring, and the pyridine ring, followed by their assembly into the final compound. Common reagents used in these reactions include cyclopropylamine, methyl isocyanate, and various catalysts to facilitate the formation of the triazole and piperidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of products, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and other active sites, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile apart is its unique combination of the triazole, piperidine, and pyridine rings, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H20N6O/c1-21-17(24)23(14-4-5-14)16(20-21)12-6-9-22(10-7-12)15-13(11-18)3-2-8-19-15/h2-3,8,12,14H,4-7,9-10H2,1H3

InChI Key

LCJOGPCFBVXPRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=C(C=CC=N3)C#N)C4CC4

Origin of Product

United States

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